An In-Depth Technical Guide to 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide and Its Synthetic Precursors
An In-Depth Technical Guide to 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide and Its Synthetic Precursors
This guide provides a comprehensive technical overview of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. We will delve into its chemical identity, properties, synthesis, and applications, with a particular focus on its role as a precursor to high-value active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and professionals in the field of drug development and discovery.
Introduction and Chemical Identity
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is a substituted benzofuran derivative. Its structure is characterized by a dihydrobenzofuran core, an amino group at position 4, a chloro group at position 5, and a carboxamide group at position 7. While this specific carboxamide is a crucial intermediate, it is often synthesized from its corresponding carboxylic acid precursor.
A critical point of clarification is the Chemical Abstracts Service (CAS) number. The direct parent carboxamide is not as commonly referenced as its key precursor, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid , which has the CAS number 123654-26-2 [1][2][3]. This carboxylic acid is the primary starting material for the synthesis of various N-substituted carboxamide derivatives. For the purpose of this guide, we will first focus on the synthesis and properties of this well-documented precursor and then detail its conversion to the target carboxamide and its derivatives.
Several N-substituted derivatives of the target carboxamide have their own unique CAS numbers, such as:
-
4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide : CAS 137211-64-4[4][5]
-
4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide : CAS 1599434-55-5[6][7]
These derivatives highlight the importance of the parent carboxamide scaffold in medicinal chemistry.
Physicochemical Properties of the Carboxylic Acid Precursor
Understanding the properties of the starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 123654-26-2 | [1][2][3] |
| Molecular Formula | C₉H₈ClNO₃ | [1][2] |
| Molecular Weight | 213.62 g/mol | [1][2] |
| Appearance | White to Orange to Green powder to crystal | |
| Purity | >97.0% (HPLC) | [3] |
| Melting Point | 242 °C (decomposition) | |
| IUPAC Name | 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | [1] |
Synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. One common synthetic route is outlined in various patents and publications.[8][9]
A generalized synthetic pathway can be visualized as follows:
Caption: Generalized synthetic workflow for 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
Detailed Experimental Protocol:
A method for synthesizing the prucalopride midbody, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, involves the following steps[9]:
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Cyclization: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate is dissolved in an appropriate organic solvent. Triphenylphosphine and diethyl azodicarboxylate are added to facilitate an intramolecular Mitsunobu reaction, leading to the formation of the dihydrobenzofuran ring. The resulting crude product is methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.
-
Chlorination: The crude cyclized product is then subjected to chlorination using N-chlorosuccinimide (NCS) as the chlorinating agent. This step selectively introduces a chlorine atom at the 5-position of the benzofuran ring, yielding crude methyl 4-acetamido-5-chloro-7-benzofuran carboxylate.
-
Hydrolysis: The final step involves the hydrolysis of both the ester and the acetamide protecting group under alkaline conditions, typically using a strong base like sodium hydroxide. Subsequent acidification and purification yield the final product, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[8]
This streamlined approach, which can utilize crude intermediates, is designed to simplify industrial production and improve overall yield.[9]
Conversion to 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide and Derivatives
The carboxylic acid is the immediate precursor to the target carboxamide. This transformation is typically achieved through standard amide bond formation reactions.
Caption: General scheme for the synthesis of the target carboxamide from its carboxylic acid precursor.
Experimental Considerations for Amide Formation:
-
Activation of the Carboxylic Acid: The carboxylic acid must first be converted into a more reactive species. This can be achieved using various reagents, such as thionyl chloride (SOCl₂) to form an acyl chloride, or using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).
-
Reaction with an Amine: The activated carboxylic acid derivative is then reacted with an appropriate amine. To synthesize the parent 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, a source of ammonia would be used. For N-substituted derivatives, the corresponding primary or secondary amine is used.
Applications in Drug Discovery and Development
The primary significance of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide and its derivatives lies in their use as key intermediates in the synthesis of pharmacologically active molecules.
A prominent example is Prucalopride , a selective, high-affinity 5-HT₄ receptor agonist used for the treatment of chronic constipation.[6][8] The synthesis of Prucalopride involves the condensation of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with a substituted piperidine side chain.[8]
The structural motif of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is also found in other compounds investigated for various therapeutic targets, including its use as a histamine H2 receptor antagonist.[10]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and its derivatives.
Hazard Identification: [1][11]
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Safety Measures: [11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and in a cool, dark place, preferably below 15°C.
In case of exposure, follow standard first-aid measures and seek medical attention.[11][12]
Conclusion
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, while not always directly cited with a unique CAS number, is a cornerstone intermediate in medicinal chemistry. Its synthesis, primarily from the well-characterized 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 123654-26-2), is a critical process for the production of important pharmaceuticals like Prucalopride. A thorough understanding of the synthesis, properties, and handling of these compounds is essential for researchers and professionals in the pharmaceutical industry.
References
-
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 . PubChem. [Link]
- CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
-
4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide . Veeprho. [Link]
-
CAS No : 123654-26-2 | Product Name : 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid . Pharmaffiliates. [Link]
-
4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide | C14H18ClN3O2 . PubChem. [Link]
-
4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide . Pharmaffiliates. [Link]
- CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.
-
137211-64-4|4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide . Autech Industry Co.,Limited. [Link]
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